molecular formula C7H13NO2 B1342978 Ethyl 3,3-dimethylaziridine-2-carboxylate CAS No. 84024-59-9

Ethyl 3,3-dimethylaziridine-2-carboxylate

Cat. No.: B1342978
CAS No.: 84024-59-9
M. Wt: 143.18 g/mol
InChI Key: FWOMVJBVDXIMDQ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethylaziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethylaziridine-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of ethyl 3,3-dimethyl-2-bromoacrylate with a primary amine, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethylaziridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with amines can lead to the formation of amino alcohols, while oxidation can yield aziridine N-oxides.

Scientific Research Applications

Ethyl 3,3-dimethylaziridine-2-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of polymers and other materials with unique properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethylaziridine-2-carboxylate involves its reactivity towards nucleophiles due to the strained aziridine ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid: Another aziridine derivative with similar reactivity but different substituents.

    Ethyl aziridine-2-carboxylate: A related compound with a simpler structure, lacking the dimethyl groups.

Uniqueness

Ethyl 3,3-dimethylaziridine-2-carboxylate is unique due to the presence of the 3,3-dimethyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 3,3-dimethylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-6(9)5-7(2,3)8-5/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOMVJBVDXIMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618123
Record name Ethyl 3,3-dimethylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84024-59-9
Record name Ethyl 3,3-dimethylaziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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